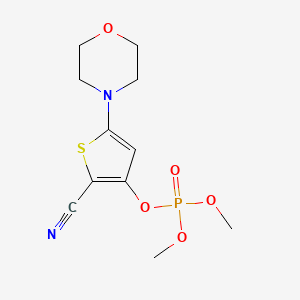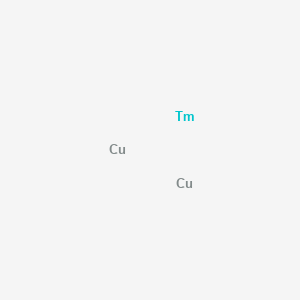
Copper;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;thulium is a compound formed by the combination of copper and thulium Thulium is a rare earth element with the atomic number 69 and is part of the lanthanide series Copper, on the other hand, is a well-known transition metal with the atomic number 29
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper;thulium involves several steps. One common method is the chemical reduction approach. For instance, copper nanoparticles can be synthesized by reducing aqueous copper salt using ascorbic acid as a reducing agent at low temperatures (around 80°C) . Thulium, being a rare earth element, is typically extracted from minerals such as monazite and xenotime sands . The calciothermic process is often used for the preparation of high-purity thulium .
Industrial Production Methods: Industrial production of this compound involves the combination of copper and thulium in controlled environments to ensure the purity and stability of the compound. The process may include the use of high-temperature furnaces and inert atmospheres to prevent oxidation and contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution. Thulium reacts with oxygen to form thulium(III) oxide, and with halogens to form halides . Copper, on the other hand, can react with carbonates to form copper(II) carbonate .
Common Reagents and Conditions:
Oxidation: Thulium reacts with oxygen at elevated temperatures to form thulium(III) oxide.
Reduction: Copper can be reduced from its salts using reducing agents like ascorbic acid.
Substitution: Thulium can react with halogens such as chlorine, bromine, and iodine to form respective halides.
Major Products Formed:
- Thulium(III) oxide (Tm2O3)
- Copper(II) carbonate (CuCO3)
- Thulium halides (TmX3, where X = F, Cl, Br, I)
Wissenschaftliche Forschungsanwendungen
Copper;thulium has several scientific research applications due to its unique properties:
Chemistry: Used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: Thulium-doped fiber lasers are used in medical applications, including soft-tissue surgery.
Medicine: Thulium isotopes are used in portable X-ray devices.
Wirkmechanismus
The mechanism of action of copper;thulium involves the interaction of copper and thulium ions with various molecular targets. Copper ions can act as a spermicide by increasing the levels of copper ions, prostaglandins, and white blood cells within the uterine and tubal fluids . Thulium ions, on the other hand, can interfere with steroid hormone receptors, inhibiting their biological effects .
Vergleich Mit ähnlichen Verbindungen
Thulium Compounds: Thulium reacts with various elements to form compounds such as thulium nitride (TmN), thulium sulfide (TmS), and thulium carbide (TmC2).
Copper Compounds: Copper forms compounds like copper(II) oxide (CuO), copper(I) oxide (Cu2O), and copper sulfate (CuSO4).
Uniqueness: Copper;thulium is unique due to the combination of properties from both copper and thulium. While copper is known for its excellent electrical conductivity and catalytic properties, thulium adds specialized applications in medical and industrial fields. The combination results in a compound with diverse applications and enhanced properties.
Eigenschaften
CAS-Nummer |
60862-01-3 |
|---|---|
Molekularformel |
Cu2Tm |
Molekulargewicht |
296.03 g/mol |
IUPAC-Name |
copper;thulium |
InChI |
InChI=1S/2Cu.Tm |
InChI-Schlüssel |
IPAIPPCEWCOTJG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

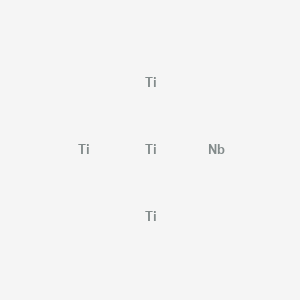
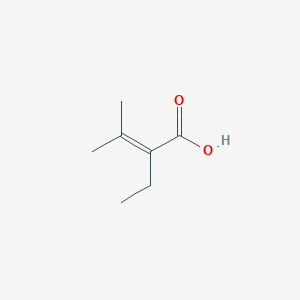
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

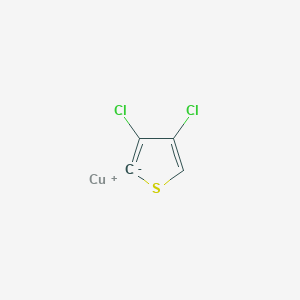
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
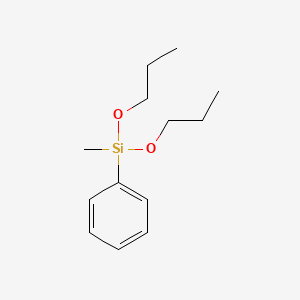
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
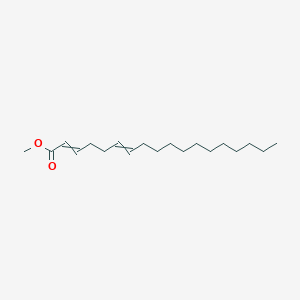
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
